molecular formula C10H21ClO B13642044 4-(Chloromethyl)-1-ethoxy-5-methylhexane

4-(Chloromethyl)-1-ethoxy-5-methylhexane

Katalognummer: B13642044
Molekulargewicht: 192.72 g/mol
InChI-Schlüssel: RIRMTVMXUNHGML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Chloromethyl)-1-ethoxy-5-methylhexane is an organic compound that belongs to the class of chloromethylated alkanes. This compound is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a hexane backbone, which also contains an ethoxy group (-OCH2CH3) and a methyl group (-CH3). The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-ethoxy-5-methylhexane can be achieved through several methods. One common approach involves the chloromethylation of an appropriate precursor. For instance, the reaction of 1-ethoxy-5-methylhexane with chloromethylating agents such as chloromethyl methyl ether (CMME) or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) can yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally friendly chloromethylating agents and catalysts is preferred to minimize hazardous by-products and waste. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chloromethyl)-1-ethoxy-5-methylhexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of alcohols, amines, or thiols.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-1-ethoxy-5-methylhexane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The ethoxy and methyl groups provide steric and electronic effects that influence the compound’s reactivity and selectivity in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Chloromethyl)-1-ethoxy-5-methylhexane is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. Its structure allows for targeted modifications and applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

Molekularformel

C10H21ClO

Molekulargewicht

192.72 g/mol

IUPAC-Name

4-(chloromethyl)-1-ethoxy-5-methylhexane

InChI

InChI=1S/C10H21ClO/c1-4-12-7-5-6-10(8-11)9(2)3/h9-10H,4-8H2,1-3H3

InChI-Schlüssel

RIRMTVMXUNHGML-UHFFFAOYSA-N

Kanonische SMILES

CCOCCCC(CCl)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.